3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a methoxypyrimidine moiety, a piperazine ring, and a dihydropyrazinone core, which contribute to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxypyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazine derivative. This intermediate is subsequently subjected to cyclization reactions to form the dihydropyrazinone core.
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Methoxypyrimidine Intermediate Synthesis
Reagents: Methoxyamine hydrochloride, pyrimidine-4-carboxylic acid.
Conditions: Reflux in ethanol, followed by purification.
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Piperazine Derivative Formation
Reagents: Methoxypyrimidine intermediate, piperazine.
Conditions: Heating in an appropriate solvent such as DMF (dimethylformamide).
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Cyclization to Dihydropyrazinone
Reagents: Piperazine derivative, methylating agent (e.g., methyl iodide).
Conditions: Base (e.g., potassium carbonate) in acetonitrile, followed by purification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
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Reduction
- Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
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Substitution
- Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals (e.g., palladium).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anti-tubercular agents. Studies have shown that modifications to the piperazine and pyrimidine rings can enhance biological activity and selectivity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for the incorporation of functional groups that can impart desired characteristics to the final product.
Mechanism of Action
The mechanism of action of 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyrimidine moiety can form hydrogen bonds with active site residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(6-methoxypyrimidin-4-yl)piperazine derivatives: These compounds share the methoxypyrimidine and piperazine moieties but lack the dihydropyrazinone core.
1-methyl-1,2-dihydropyrazin-2-one derivatives: These compounds contain the dihydropyrazinone core but differ in the substituents on the piperazine ring.
Uniqueness
3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyrimidine moiety enhances its potential for hydrogen bonding, while the piperazine ring provides flexibility and the ability to interact with various biological targets. The dihydropyrazinone core adds to its stability and reactivity, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-18-4-3-15-13(14(18)21)20-7-5-19(6-8-20)11-9-12(22-2)17-10-16-11/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNMCXFHWWTVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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